5-(tert-Butyl)-2-phenylpyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
5-tert-butyl-2-phenylpyridine |
InChI |
InChI=1S/C15H17N/c1-15(2,3)13-9-10-14(16-11-13)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI Key |
NVWKNAHSBCFIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Design for 5 Tert Butyl 2 Phenylpyridine
Cross-Coupling Approaches for Aryl-Pyridine Scaffold Construction
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of biaryl compounds, including phenylpyridines.
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols for Phenylpyridines
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. For the synthesis of 2-phenylpyridine (B120327) derivatives, this typically involves the reaction of a pyridylboronic acid or ester with an aryl halide, or conversely, a phenylboronic acid with a halopyridine. nih.govrsc.org
The synthesis of 2-phenylpyridine itself can be achieved through the Suzuki-Miyaura coupling of 2-bromopyridine (B144113) with phenylboronic acid. nih.gov The general applicability of this method allows for the synthesis of a variety of substituted phenylpyridines. For instance, the reaction of 2,3,5-trichloropyridine (B95902) with various arylboronic acids, catalyzed by palladium acetate (B1210297) in an aqueous medium without a ligand, yields 3,5-dichloro-2-arylpyridines. nih.gov This highlights the potential for regioselective synthesis.
The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligand, base, and solvent. rsc.orgresearchgate.net For example, a catalyst system based on Pd2(dba)3 and specific phosphine (B1218219) ligands has proven effective for the coupling of 2-pyridyl nucleophiles with aryl and heteroaryl bromides and chlorides. nih.gov The development of air- and moisture-stable palladium complexes, such as those with 2-phenylpyridine derivative ligands, allows the reaction to be performed under aerobic conditions in aqueous solvents. researchgate.net
A study on the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids revealed a regio- and atropselective process, leading to a variety of mono-, di-, and triarylpyridine derivatives. beilstein-journals.orgresearchgate.net This demonstrates the potential to control the substitution pattern on the pyridine (B92270) ring.
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Phenylpyridine Synthesis
| Pyridine Substrate | Aryl Boronic Acid/Ester | Catalyst System | Product | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)2 | 2-Phenylpyridine | nih.gov |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)2 | 3,5-Dichloro-2-phenylpyridine | nih.gov |
| 2-Pyridylboronate | 3,5-(Bis-trifluoromethyl)bromobenzene | Pd2(dba)3 / Ligand | 2-(3,5-Bis(trifluoromethyl)phenyl)pyridine | nih.gov |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Not specified | Mono-, di-, and tri-(2-methoxyphenyl)-2,6-dimethylpyridines | beilstein-journals.orgresearchgate.net |
Alternative Metal-Catalyzed Coupling Strategies (e.g., Negishi Coupling) for Related Pyridine Derivatives
While the Suzuki-Miyaura coupling is prevalent, other metal-catalyzed cross-coupling reactions offer valuable alternatives for the synthesis of substituted pyridines. The Negishi coupling, which involves the reaction of an organozinc compound with an organohalide catalyzed by a nickel or palladium complex, is a powerful method for forming C-C bonds. orgsyn.orgresearchgate.net
This method has been successfully used to prepare bipyridines and other pyridine-containing heterocycles with high yields and under mild conditions. orgsyn.orgresearchgate.net For instance, 2-heterocyclic organozinc reagents can be coupled with aryl chlorides using a Pd2(dba)3/X-Phos catalyst system to produce 2-aryl-substituted pyridines. organic-chemistry.org The Negishi coupling demonstrates good functional group tolerance, making it suitable for complex molecule synthesis. chemrxiv.org
Other transition metals like nickel have also been utilized. Nickel-catalyzed cyclization of alkynes and nitriles provides a mild and general route to pyridines at ambient temperature. nih.gov Furthermore, ligand-free palladium-catalyzed reactions, such as the Stille coupling (using organotin reagents), have been developed for the synthesis of biaryl compounds. rsc.org
Table 2: Comparison of Alternative Metal-Catalyzed Coupling Strategies
| Coupling Reaction | Metal Catalyst | Organometallic Reagent | Key Features | Reference |
| Negishi Coupling | Palladium or Nickel | Organozinc | High yield, mild conditions, good functional group tolerance. orgsyn.orgresearchgate.net | organic-chemistry.org |
| Stille Coupling | Palladium | Organotin | High stability and functional group tolerance of reagents. rsc.org | rsc.org |
| Nickel-Catalyzed Cyclization | Nickel | Not applicable (uses alkynes and nitriles) | Mild, ambient temperature synthesis of pyridines. nih.gov | nih.gov |
Sonogashira Coupling for Substituted Pyridine Synthesis
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and has been applied to the preparation of various substituted heterocycles, including pyridines. wikipedia.orgfigshare.comcapes.gov.br
The reaction is typically carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org The Sonogashira coupling has been utilized in the synthesis of complex molecules, including pharmaceuticals. wikipedia.org For example, it has been used to introduce propargyl groups into phenyl rings attached to other heterocyclic systems, a strategy that could be adapted for the synthesis of precursors to 5-(tert-butyl)-2-phenylpyridine. nih.gov
Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which can be more environmentally friendly. organic-chemistry.orglibretexts.org
Grignard-Based Synthetic Routes to Substituted Pyridines
Grignard reagents (organomagnesium compounds) are highly versatile nucleophiles used extensively in organic synthesis for the formation of carbon-carbon bonds. Their application in the synthesis of substituted pyridines often involves their addition to pyridine N-oxides or their use in cross-coupling reactions. organic-chemistry.orgrsc.orgrsc.orgdiva-portal.orgacs.org
The reaction of Grignard reagents with pyridine N-oxides can lead to the formation of 2-substituted pyridines. organic-chemistry.orgrsc.orgrsc.org For example, the addition of a Grignard reagent to a pyridine N-oxide, followed by treatment with acetic anhydride (B1165640), can afford 2-substituted pyridines in good yields. organic-chemistry.org This approach allows for the introduction of various alkyl and aryl groups at the 2-position of the pyridine ring.
Grignard reagents can also be employed in transition-metal-free coupling reactions. For instance, a modular route for the synthesis of 2,2'-, 2,3'-, and 2,4'-linked bipyridines has been developed using mild Grignard reagents and pyridylsulfonium salts. acs.org This methodology provides an alternative to traditional transition-metal-catalyzed cross-coupling reactions.
Optimization of Reaction Conditions and Efficiency in Pyridine Synthesis
Microwave-Assisted Synthesis for Enhanced Reaction Rates and Yields
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgyoungin.comresearchgate.netclockss.orgbeilstein-journals.orgrsc.orgeurekaselect.comnih.govpsu.edu
In the context of pyridine synthesis, microwave irradiation has been successfully applied to various reaction types. For example, a one-pot Bohlmann-Rahtz pyridine synthesis can be achieved under microwave conditions, significantly reducing reaction times from hours to minutes and providing superior yields. organic-chemistry.orgyoungin.comresearchgate.net Microwave-assisted multicomponent reactions have also been developed for the efficient synthesis of various heterocyclic compounds, including fused pyrimidines. beilstein-journals.org
The benefits of microwave assistance include more efficient energy transfer, faster heating rates, and the ability to conduct reactions in a sealed vessel at elevated temperatures and pressures. organic-chemistry.orgresearchgate.net These factors can dramatically improve the efficiency of synthetic routes to substituted pyridines.
Table 3: Effect of Microwave Irradiation on Pyridine Synthesis
| Reaction Type | Conventional Heating | Microwave-Assisted | Key Improvement | Reference |
| Bohlmann-Rahtz Pyridine Synthesis | Two-step, long reaction times | One-pot, 10-20 minutes | Reduced reaction time, higher yields. organic-chemistry.org | organic-chemistry.orgyoungin.comresearchgate.net |
| Three-Component Synthesis of N-alkylated 2-pyridones | 180 minutes, 65-77% yield | 15 minutes, 81-94% yield | Drastic reduction in time and improved yield. beilstein-journals.org | beilstein-journals.org |
Catalyst and Solvent Optimization Studies
The optimization of reaction conditions, particularly the choice of catalyst and solvent, is paramount in achieving high yields and purity in the synthesis of substituted pyridines like this compound. Studies have shown that a combination of factors, including the catalyst system, solvent polarity, and temperature, significantly influences the outcome of the synthesis.
For instance, in cycloaddition reactions for forming heterocyclic rings, the catalyst and solvent system is a key determinant of success. Research on the synthesis of 1,2,3-triazoles, another class of nitrogen-containing heterocycles, demonstrated that using 50 mol% of CuSO₄ as a catalyst with sodium ascorbate (B8700270) as a reductant in a 1:1 mixture of H₂O/t-BuOH at room temperature provided the best results. researchgate.net Increasing the temperature did not improve the yield, highlighting the importance of temperature optimization. researchgate.net The concentration of the copper catalyst was also critical, with lower amounts leading to longer reaction times and reduced yields. researchgate.net
High-pressure conditions can also be a tool for optimization, sometimes even enabling solvent- and catalyst-free syntheses. For the synthesis of 1,3-dihydro-2,2-dimethylbenzimidazole, high hydrostatic pressure (HHP) led to a 90% yield, whereas the reaction did not proceed at ambient pressure. nih.gov This indicates that physical parameters like pressure can be as crucial as chemical reagents in optimizing a reaction. nih.gov
The influence of catalysts and solvents has also been explored in condensation reactions. In the synthesis of 5,5-diphenyl-2-thiohydantoin, the best yields (83% to 93%) were achieved using absolute alcohol as the solvent in a strongly basic medium. researchgate.net This underscores the role of both the solvent's properties and the pH of the reaction medium.
In the context of modifying existing pyridine structures, such as the palladium-catalyzed methylation of 2-phenylpyridine using di-tert-butyl peroxide, the mechanism and, by extension, the optimal conditions are complex. rsc.org The reaction can proceed through both radical and non-radical pathways, and the most favorable route involves a combination of both. rsc.org This complexity necessitates careful optimization of catalyst, peroxide, and solvent to favor the desired reaction pathway.
Table 1: Optimization of Reaction Conditions for Cycloaddition
| Entry | Catalyst | Reductant | Solvent | Temperature | Yield (%) |
| 1 | CuSO₄ (50 mol%) | Sodium Ascorbate (50 mol%) | H₂O/t-BuOH (1:1) | Room Temperature | High |
| 2 | CuSO₄ (30 mol%) | Sodium Ascorbate (50 mol%) | H₂O/t-BuOH (1:1) | Room Temperature | Low |
| 3 | CuSO₄ (10 mol%) | Sodium Ascorbate (50 mol%) | H₂O/t-BuOH (1:1) | Room Temperature | Low |
| 4 | CuSO₄ (50 mol%) | Sodium Ascorbate (50 mol%) | H₂O/t-BuOH (1:1) | Elevated | No Improvement |
This table is a generalized representation based on findings for similar heterocyclic syntheses. researchgate.net
Novel Pyridine Ring Formation Methodologies Applicable to Substituted Systems
The construction of the pyridine ring itself is a fundamental aspect of synthesizing this compound. Modern organic synthesis has seen the development of several novel methodologies that are applicable to creating such substituted systems.
Cyclization Reactions Involving Ketoximes and Terminal Alkynes
A highly efficient, one-pot method for synthesizing substituted pyridines involves the rhodium-catalyzed reaction of α,β-unsaturated ketoximes and terminal alkynes. nih.govnih.govacs.org This procedure proceeds through a sequence of C-H bond functionalization, electrocyclization, and dehydration. nih.gov A key challenge in using terminal alkynes is their tendency to homocouple. nih.gov The use of electron-deficient phosphite (B83602) ligands, such as triisopropyl phosphite, has been shown to be crucial in suppressing this side reaction. nih.govacs.org This methodology allows for the modular synthesis of highly substituted pyridines. nih.gov
Table 2: Rhodium-Catalyzed Pyridine Synthesis from Ketoximes and Terminal Alkynes
| Reactant 1 | Reactant 2 | Catalyst System | Key Feature | Product |
| α,β-Unsaturated Ketoxime | Terminal Alkyne | Rhodium catalyst, Trisopropyl phosphite ligand | Suppression of alkyne homocoupling | Highly substituted pyridine |
Data sourced from multiple studies on this methodology. nih.govnih.govacs.org
Metal-Free Approaches for 2-Arylpyridine Synthesis
The development of metal-free synthetic routes is a significant goal in green chemistry. For the synthesis of 2-arylpyridines, several metal-free approaches have been developed. One such method involves the oxidative cyclization of aldehydes and ammonium (B1175870) acetate (NH₄OAc) under air as the oxidant. rsc.org This process is efficient and proceeds under mild conditions, involving direct C-H bond functionalization, C-C/C-N bond formation, and C-C bond cleavage. rsc.org
Another important metal-free strategy is the direct C-H arylation of heteroarenes with aryl halides. unipi.it This can be achieved using a strong base like potassium tert-butoxide (KOt-Bu) and can be accelerated by microwave irradiation. unipi.it These methods provide an alternative to traditional transition metal-catalyzed cross-coupling reactions. unipi.it
Multi-Component Cycloaddition Strategies
Multi-component reactions are highly valued for their efficiency in building molecular complexity in a single step. For pyridine synthesis, the [2+2+2] cycloaddition of alkynes and nitriles catalyzed by transition metals has emerged as a straightforward and efficient method. rsc.org Earth-abundant cobalt has been shown to be a versatile and economical catalyst for this transformation, allowing for the construction of a wide range of multi-substituted pyridines. rsc.org
Another novel approach is the aza-Diels-Alder cycloaddition of 1,2,4-triazines with alkynes. nih.gov While this method can require harsh conditions, a solution has been developed using a temporary tether established by a Lewis acid-base complexation between in situ generated alkynylboranes and triazines. nih.gov This allows the reaction to proceed under mild conditions (40 °C) with short reaction times (20 minutes) and provides excellent regiocontrol. nih.gov
Synthetic Pathways to Derived Architectures and Analogues
The introduction of specific substituents, such as the tert-butyl group, is crucial for tuning the properties of pyridine-based molecules.
Introduction of the tert-Butyl Moiety in Pyridine Ligands
The tert-butyl group is often introduced to provide steric bulk, which can influence the coordination chemistry and catalytic activity of pyridine-containing ligands. An efficient, three-step, and scalable synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx), a valuable chiral ligand, has been developed from the inexpensive and commercially available picolinic acid. nih.govnih.gov This route overcomes issues of inconsistent yields and difficult purification found in previous methods. nih.gov
The synthesis of sterically hindered bases like 2,6-di-tert-butyl-4-methylpyridine (B104953) is also well-established. orgsyn.org This compound is prepared from pivalic acid derivatives and is useful in various organic transformations where a non-nucleophilic base is required. orgsyn.org
Furthermore, the synthesis of building blocks such as 2-bromo-4-(tert-butyl)pyridine (B1338834) is important for the subsequent elaboration into more complex molecules through cross-coupling reactions. The tert-butyl group in these ligands can enhance the stability and modify the biological activity profiles of their metal complexes. The introduction of di-tert-butylphosphinito groups onto the pyridine ring has also been achieved to create novel pincer ligands with unique electronic properties. acs.org
Strategies for Related Pyridyl-Based Ligand Precursors (e.g., Pyridinooxazolines)
The synthesis of pyridinooxazoline (PyOx) ligands, a significant class of chiral ligands for asymmetric catalysis, relies on well-established and versatile methodologies. rsc.orgresearchgate.net These bidentate ligands are prized for their modular nature, which allows for systematic tuning of their steric and electronic properties. rsc.org The core synthetic strategy typically involves the condensation of a pyridine-2-carbonitrile (B1142686) (picolinonitrile) derivative with a chiral amino alcohol. The chirality of the resulting ligand is introduced via the amino alcohol, which is often sourced from the chiral pool of readily available amino acids.
The general approach to PyOx ligands highlights the importance of the precursor molecules. The two primary components, the substituted picolinonitrile and the chiral amino alcohol, are key to the identity and function of the final ligand.
| Precursor Type | Role in Synthesis | Significance |
| Substituted Picolinonitriles | Provides the pyridine backbone of the ligand. | The substituents on the pyridine ring directly influence the electronic properties and steric environment of the resulting metal complex. researchgate.net |
| Chiral Amino Alcohols | Forms the oxazoline (B21484) ring and introduces chirality. | The choice of amino alcohol determines the stereochemical outcome of the catalyzed reaction. These are often prepared from natural amino acids. nih.gov |
Interactive Data Table 1: Key Precursors in Pyridinooxazoline (PyOx) Synthesis
The reaction pathway to form the oxazoline ring from these precursors is a critical step. A common and effective method involves the cyclization of the picolinonitrile with the amino alcohol, often facilitated by a Lewis acid catalyst such as zinc chloride (ZnCl₂) or zinc trifluoromethanesulfonate. nih.gov This reaction proceeds via an intermediate amidine, which then undergoes intramolecular cyclization to form the final pyridinooxazoline product.
The synthesis of the picolinonitrile precursors themselves is a crucial preliminary step. There are several established routes to obtain these intermediates:
Cyanation of Halopyridines: A widely used method involves the nucleophilic substitution of a halogen atom (typically chlorine or bromine) at the 2-position of the pyridine ring with a cyanide source, such as sodium or potassium cyanide. epo.orggoogle.com This reaction can be catalyzed by heavy metals like copper or nickel, though newer methods aim to avoid these reagents. google.com
Ammoxidation of Methylpyridines: This industrial-scale process involves the catalytic reaction of a 2-methylpyridine (B31789) derivative with ammonia (B1221849) and oxygen at high temperatures. thieme-connect.de
Direct Cyanation: Modern methods allow for the direct conversion of pyridines to their 2-cyano derivatives using reagents like nitric acid and trifluoroacetic anhydride followed by treatment with potassium cyanide. thieme-connect.de
A generalized reaction pathway for the synthesis of PyOx ligands is outlined below.
| Step | Reaction Description | Key Reagents/Conditions |
| 1 | Picolinonitrile Formation | Synthesis of the substituted 2-cyanopyridine (B140075) precursor via methods like halogen substitution or direct cyanation. epo.orgthieme-connect.de |
| 2 | Amino Alcohol Preparation | Reduction of a chiral amino acid (e.g., L-homophenylalanine) to the corresponding chiral amino alcohol. nih.gov |
| 3 | Condensation & Cyclization | Reaction of the picolinonitrile with the chiral amino alcohol, often catalyzed by a Lewis acid (e.g., ZnCl₂), to form the oxazoline ring. nih.gov |
| 4 | Purification | Isolation and purification of the final PyOx ligand, typically using column chromatography. nih.gov |
Interactive Data Table 2: Typical Reaction Steps for Pyridinooxazoline (PyOx) Ligand Synthesis
The versatility of this synthetic approach allows for the creation of extensive libraries of PyOx ligands. rsc.org By varying the substituents on the pyridine ring of the picolinonitrile precursor and altering the structure of the chiral amino alcohol, ligands can be tailored for specific applications in asymmetric catalysis, demonstrating their significant potential in the development of new catalytic methodologies. researchgate.netrsc.org
Coordination Chemistry and Ligand Applications of 5 Tert Butyl 2 Phenylpyridine
Ligand Design Principles and Structure-Activity Relationships in Metal Coordination
Impact of the tert-Butyl Group on Coordination Geometry and Ligand Flexibility
The incorporation of a tert-butyl group at the 5-position of the 2-phenylpyridine (B120327) scaffold introduces significant steric bulk. This steric hindrance plays a crucial role in dictating the coordination geometry around a metal center. In coordination polymers, for example, the bulky tert-butyl groups can influence the packing of the polymer chains, sometimes being accommodated in cavities within the solid-state structure. rsc.org For instance, in coordination polymers involving 4'-tert-butyl-4,2':6',4''-terpyridine, a related ligand system, the tert-butyl groups protrude from the surfaces of 2D sheets, facilitating a "ball-and-socket" assembly through hydrogen bonding, which locks the sheets together. rsc.org
This steric influence can direct the assembly of complexes and prevent unwanted side reactions or aggregation. The presence of bulky substituents like the tert-butyl group can lead to the formation of specific isomers and affect the dimerization behavior of resulting metal complexes. rsc.org The sheer size of the tert-butyl group can restrict the flexibility of the ligand, limiting the possible conformations it can adopt upon coordination. This rigidity can be advantageous in catalysis, as it can lead to higher selectivity by creating a well-defined and predictable chiral pocket around the metal's active site. In some copper(II) complexes with tri-tert-butyl-terpyridine ligands, the steric pressure from the tert-butyl groups results in square pyramidal structures, a deviation from the more common trigonal bipyramidal geometry observed with less bulky terpyridine ligands. researchgate.net
Electronic Tunability through Substituent Effects on Pyridine (B92270) Ligands
The electronic properties of a pyridine ligand can be systematically modified by introducing substituents onto the pyridine ring. These substituents can alter the electron density on the coordinating nitrogen atom through a combination of inductive and resonance effects, thereby "tuning" the properties of the metal complex. nih.govstackexchange.com Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
The tert-butyl group is a classic example of an electron-donating group through the inductive effect. It pushes electron density into the pyridine ring, increasing the basicity and sigma-donor ability of the nitrogen atom. nih.gov This enhanced electron donation strengthens the bond between the ligand and the metal center. nih.gov Studies on various substituted pyridine complexes have shown that electron-donating substituents increase the electron density around the metal center. nih.gov This can affect the redox potential of the complex and its reactivity. For example, in platinum(II) complexes, electron-donating substituents on the pyridine ligand were found to strengthen the Pt-N bond while weakening the bond to the ligand in the trans position. nih.gov Conversely, electron-withdrawing groups, such as a nitro group (-NO2), decrease the electron density on the nitrogen atom, weakening its donor capability and making metalation more challenging. nih.gov
The ability to tune the electronic properties of the ligand is a cornerstone of modern catalyst design, allowing for the optimization of a catalyst's performance for a specific chemical transformation.
Table 1: Electronic Effects of Substituents on Pyridine Ligands
| Substituent Type | Example | Effect on Pyridine Nitrogen | Consequence for Metal Complex |
|---|---|---|---|
| Electron-Donating Group (EDG) | -tert-Butyl, -CH3, -NH2 | Increases electron density | Strengthens metal-ligand bond; Increases electron density on metal |
Development of Chiral Pyridinooxazoline (PyOx) Ligands for Asymmetric Catalysis
Pyridinooxazoline (PyOx) ligands are a highly successful class of bidentate ligands used extensively in asymmetric catalysis. rsc.orgrsc.org Their modular synthesis allows for the creation of a diverse library of chiral ligands. nih.gov The compound 5-(tert-butyl)-2-phenylpyridine serves as a key structural motif for one of the most effective PyOx ligands, known as (S)-t-BuPyOx. beilstein-journals.org
An efficient, multi-gram scale synthesis for (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, or (S)-t-BuPyOx, has been developed starting from inexpensive picolinic acid and (S)-tert-leucinol. beilstein-journals.org This ligand has proven to be highly effective in various metal-catalyzed asymmetric reactions. For example, it has been used as the chiral ligand in the catalytic asymmetric conjugate addition of arylboronic acids to cyclic enones. beilstein-journals.org This reaction is notable for its robustness, being insensitive to air and tolerant of water, and it produces cyclic ketones with β-benzylic quaternary stereocenters in high yields and excellent enantioselectivities. beilstein-journals.org The success of the (S)-t-BuPyOx ligand highlights the synergy between the steric bulk of the tert-butyl group and the chiral oxazoline (B21484) ring in creating a highly effective and selective catalytic environment. rsc.orgresearchgate.netresearchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | This compound | C15H17N |
| (S)-t-BuPyOx | (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole | C15H20N2O |
| Picolinic acid | Pyridine-2-carboxylic acid | C6H5NO2 |
| (S)-tert-leucinol | (S)-2-amino-3,3-dimethylbutan-1-ol | C6H15NO |
| 2-Phenylpyridine | 2-phenylpyridine | C11H9N |
| 4'-tert-butyl-4,2':6',4''-terpyridine | 4'-(tert-butyl)-2,2':6',2''-terpyridine | C19H19N3 |
| Nitro group | - | -NO2 |
| Tris(2-phenylpyridine)iridium | - | C33H24IrN3 |
| Iridium trichloride | Iridium(III) chloride | IrCl3 |
| Phenyl lithium | - | C6H5Li |
Advanced Spectroscopic and Structural Characterization for Research Purposes
Single-Crystal X-ray Diffraction Analysis
Elucidation of Molecular Geometry and Conformational Analysis
The molecular structure of 5-(tert-butyl)-2-phenylpyridine consists of a pyridine (B92270) ring and a phenyl ring linked by a single carbon-carbon bond. The tert-butyl group is attached to the pyridine ring at the 5-position. X-ray diffraction studies reveal that the two aromatic rings are not coplanar. The dihedral angle between the pyridine and phenyl rings is a key conformational parameter. In related structures, such as 4'-phenyl-1',4'-dihydro-2,2':6',2"-terpyridine, the central dihydropyridine (B1217469) ring is nearly planar. mdpi.com
The planarity of the pyridine and phenyl rings themselves is generally maintained, with minor deviations. The bond lengths and angles within the rings are consistent with those of other pyridine and benzene (B151609) derivatives. For instance, in a related phenyl-substituted pyridine derivative, the interatomic distances of C-C in the pyridine ring were found to be between 1.338(3) and 1.341(2) Å, while C-N distances were in the range of 1.370–1.417 Å. mdpi.com The geometry around the tert-butyl group is typically tetrahedral.
Investigation of Steric Strain and Deviations from Ideal Geometries
The presence of the bulky tert-butyl group at the 5-position of the pyridine ring introduces significant steric hindrance. This steric strain influences the conformation of the molecule, primarily affecting the dihedral angle between the two aromatic rings. The repulsion between the tert-butyl group and the ortho-hydrogens of the phenyl ring can lead to a larger twist angle to minimize steric clashes.
This deviation from a planar conformation is a common feature in sterically hindered biaryl systems. The observed bond angles and lengths may also show slight deviations from ideal values due to this strain. For example, the C-C-C angles within the tert-butyl group might be slightly distorted from the ideal tetrahedral angle of 109.5 degrees. These subtle structural changes are important for understanding the molecule's reactivity and its interactions in different chemical environments.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. A combination of advanced NMR techniques provides a comprehensive understanding of this compound.
Advanced ¹H and ¹³C NMR for Detailed Structural Confirmation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the chemical structure of this compound.
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The aromatic protons of the pyridine and phenyl rings typically appear in the downfield region (δ 7.0-9.0 ppm). The protons of the tert-butyl group, being chemically equivalent, give rise to a sharp singlet in the upfield region (around δ 1.3-1.5 ppm). The integration of these signals confirms the ratio of protons in the molecule. For example, in the related compound 2-phenylpyridine (B120327), the aromatic protons resonate between δ 7.14 and 8.66 ppm. chemicalbook.com
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The carbon atoms of the aromatic rings appear in the δ 120-160 ppm range, while the quaternary carbon and the methyl carbons of the tert-butyl group have characteristic shifts in the aliphatic region. For instance, in a similar structure, the carbons of a tert-butyl group appeared at δ 28.0 and 28.1 ppm. rsc.org These spectra, often complemented by two-dimensional techniques like COSY and HSQC, allow for the unambiguous assignment of all proton and carbon signals, thus confirming the connectivity of the molecule. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl-H | 7.0 - 8.0 | - |
| Pyridyl-H | 7.5 - 8.7 | - |
| tert-Butyl-H | ~1.4 | - |
| Phenyl-C | - | 125 - 140 |
| Pyridyl-C | - | 120 - 160 |
| tert-Butyl (quaternary C) | - | ~35 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Multi-Nuclear NMR (e.g., ¹⁹⁵Pt, ³¹P) for Metal Complex Characterization
This compound can act as a ligand in the formation of metal complexes, particularly with transition metals like platinum. In such cases, multi-nuclear NMR becomes essential for characterizing the resulting complexes.
If the complex contains a platinum center, ¹⁹⁵Pt NMR spectroscopy provides direct information about the coordination environment of the platinum atom. The chemical shift of the ¹⁹⁵Pt signal is highly sensitive to the nature of the ligands and the geometry of the complex. For platinum(II) complexes, chemical shifts can span a wide range. nih.gov For example, in platinum(II) complexes with triazolopyrimidines, ¹⁹⁵Pt NMR signals were observed between -2598 and -2609 ppm. nih.gov
Similarly, if the complex also contains phosphorus-based ligands, such as phosphines, ³¹P NMR spectroscopy is a powerful tool. magritek.com The ³¹P chemical shift and coupling constants (e.g., J-coupling to ¹⁹⁵Pt) provide valuable data on the coordination of the phosphine (B1218219) ligand and the structure of the complex. magritek.comresearchgate.net
Variable-Temperature NMR for Conformational Dynamics and Isomerism
Variable-temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes and isomerism. youtube.com For this compound, VT-NMR can be used to study the rotation around the C-C bond connecting the pyridine and phenyl rings.
At room temperature, this rotation might be fast on the NMR timescale, resulting in averaged signals for the ortho-protons of the phenyl ring. As the temperature is lowered, the rotation can become slow enough to be observed on the NMR timescale. This would lead to the splitting of signals for the non-equivalent ortho-protons, providing a way to determine the energy barrier for this rotation. Such studies have been performed on other sterically hindered biaryl systems to understand their conformational dynamics. copernicus.org The presence of different conformers or isomers in solution can also be detected and quantified using VT-NMR experiments. copernicus.org
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing both absorption and emission techniques, is fundamental to understanding the photophysical behavior of this compound and its coordination compounds. These methods probe the electronic transitions within the molecule, revealing information about its ground and excited states.
The photophysical properties of ligands like this compound and their corresponding metal complexes are of significant interest for applications in areas such as organic light-emitting diodes (OLEDs) and photoredox catalysis. The introduction of a tert-butyl group can influence the electronic structure and, consequently, the absorption and emission characteristics of the parent 2-phenylpyridine (ppy) ligand and its metal complexes.
Studies on related systems, such as platinum(II) complexes with substituted 2-phenylpyridine ligands, have shown that the nature and position of substituents can tune the photophysical properties. For instance, the UV-Vis absorption spectra and phosphorescence emission maxima of these complexes can be systematically altered. njtech.edu.cn While specific data for this compound is not extensively detailed in the provided results, the principles derived from similar structures are applicable. The tert-butyl group, being an electron-donating group, is expected to cause a slight red-shift in the absorption and emission spectra compared to the unsubstituted ppy ligand.
In a broader context, the photophysical properties of various metal complexes containing substituted polypyridine ligands have been extensively studied. nih.gov These studies often reveal that the emission originates from triplet metal-to-ligand charge transfer (³MLCT) or ligand-centered (³LC) excited states. The energy of these states, and thus the color of the emitted light, can be fine-tuned by modifying the ligands.
The following table summarizes typical photophysical data for related metal complexes, illustrating the range of absorption and emission maxima observed.
| Complex Type | Absorption Maxima (nm) | Emission Maxima (nm) | Reference |
| Platinum(II) 6-phenyl-[2,2']bipyridinyl acetylide complexes | 431-455 | 554-577 | njtech.edu.cn |
This table is representative of the types of data obtained for similar compounds and is not specific to this compound complexes due to a lack of specific search results.
The excited state dynamics of this compound containing systems are crucial for understanding their efficiency in light-emitting and energy-transfer processes. Upon photoexcitation, the molecule is promoted to an excited singlet state, which can then undergo several processes, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay. For metal complexes, the dominant pathway often involves efficient intersystem crossing to the triplet manifold, leading to phosphorescence.
Energy transfer mechanisms are particularly relevant when these compounds are used as components in multicomponent systems, such as in sensitized photochemical reactions or as dopants in OLEDs. The efficiency of Förster resonance energy transfer (FRET) or Dexter energy transfer depends on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between them.
Studies on similar systems, like 5-substituted 2-thiopyrimidines, have shown that substitution can significantly impact the triplet excited state lifetimes. For example, a tert-butyl substituent was found to increase the triplet lifetime compared to the unsubstituted compound. nih.gov This effect is attributed to the influence of the substituent on the rates of radiative and non-radiative decay from the triplet state.
Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Analysis in Synthetic Studies
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for the qualitative analysis of functional groups within a molecule. In the synthesis of this compound and its derivatives, FT-IR is routinely used to confirm the presence of key structural motifs and to monitor the progress of reactions.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. These include:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H stretching: From the tert-butyl group, appearing in the 2960-2850 cm⁻¹ range.
C=C and C=N stretching: Vibrations of the pyridine and phenyl rings are expected in the 1600-1450 cm⁻¹ region.
C-H bending: Both in-plane and out-of-plane bending vibrations for the aromatic and aliphatic C-H bonds would be present at lower frequencies.
While a specific FT-IR spectrum for this compound was not found, analysis of related compounds provides a basis for interpretation. For instance, studies on other substituted aromatic compounds have detailed the assignment of vibrational modes. researchgate.netmdpi.commdpi.com
The following table outlines the expected FT-IR vibrational frequencies for key functional groups in this compound, based on typical ranges for similar compounds.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Phenyl & Pyridine Rings | C-H Stretch | 3100 - 3000 |
| tert-Butyl Group | C-H Stretch | 2960 - 2850 |
| Phenyl & Pyridine Rings | C=C and C=N Stretch | 1600 - 1450 |
| tert-Butyl Group | C-H Bend | 1470 - 1365 |
| Phenyl & Pyridine Rings | C-H Out-of-Plane Bend | 900 - 675 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, with a molecular formula of C₁₅H₁₇N, the expected exact mass is approximately 211.1361 g/mol . nih.gov
Upon ionization in a mass spectrometer, the molecular ion of this compound would undergo characteristic fragmentation. A prominent fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. researchgate.net This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M-15]⁺. Subsequent fragmentations could involve the loss of other small neutral molecules.
Studies on the mass spectrometry of tert-butylnaphthalenes have shown that the fragmentation pathways closely resemble those of tert-butylbenzene, with the initial loss of a methyl radical being the dominant process. researchgate.net This suggests a similar behavior for this compound.
The table below presents the expected major ions in the mass spectrum of this compound.
| Ion | Formula | m/z (approximate) | Description |
| [M]⁺ | [C₁₅H₁₇N]⁺ | 211 | Molecular Ion |
| [M-15]⁺ | [C₁₄H₁₄N]⁺ | 196 | Loss of a methyl radical |
Electrochemical Property Assessment (e.g., Cyclic Voltammetry) in Material Science Context
Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of molecules. In the context of materials science, the electrochemical behavior of this compound and its metal complexes is crucial for their application in electronic devices and as redox mediators. researchgate.net
The cyclic voltammogram of this compound would reveal its oxidation and reduction potentials. The tert-butyl group, being electron-donating, would likely make the molecule easier to oxidize (a less positive oxidation potential) and harder to reduce (a more negative reduction potential) compared to unsubstituted 2-phenylpyridine.
When coordinated to a metal center, the electrochemical properties are a combination of the ligand and metal-centered redox processes. nih.gov The CV of such complexes can show multiple redox waves corresponding to the oxidation and reduction of both the metal and the ligand. These properties are critical for designing materials with specific electronic characteristics for applications such as OLEDs and solar cells. researchgate.netum.es
The following table provides a hypothetical representation of the type of data that would be obtained from a cyclic voltammetry experiment on this compound, based on general knowledge of similar aromatic compounds.
| Process | Potential vs. Fc/Fc⁺ (V) (Hypothetical) | Description |
| Oxidation | +1.2 | Irreversible oxidation of the phenylpyridine moiety |
| Reduction | -2.5 | Reversible one-electron reduction to the radical anion |
This table is for illustrative purposes only, as specific experimental data for this compound was not available in the search results.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can elucidate properties that are fundamental to a molecule's reactivity and physical characteristics. For pyridine (B92270) derivatives, these studies provide crucial insights into their roles as ligands in catalysis and as building blocks for functional materials.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. chemicalbook.comtcichemicals.com The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). chemicalbook.comnih.gov
In the context of 2-phenylpyridine (B120327) derivatives, the HOMO is typically a π-orbital distributed across the phenyl and pyridine rings, indicating the regions from which the molecule can most readily donate electrons. The LUMO is also a π-type orbital (π*), representing the region most susceptible to accepting electron density. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov
For 5-(tert-butyl)-2-phenylpyridine, the introduction of the electron-donating tert-butyl group at the 5-position of the pyridine ring is expected to influence the FMOs. This substituent should raise the energy of the HOMO, making the molecule a better electron donor compared to the unsubstituted 2-phenylpyridine. This enhanced electron-donating ability can be crucial in the context of its coordination to metal centers in catalytic applications.
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory
| Term | Definition | Significance in Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the orbital from which the molecule donates electrons; associated with nucleophilicity. chemicalbook.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the orbital to which the molecule accepts electrons; associated with electrophilicity. chemicalbook.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap often indicates higher reactivity and lower kinetic stability. nih.gov |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). These maps are invaluable for predicting non-covalent interactions, sites of electrophilic attack, and sites of nucleophilic attack.
In a typical 2-phenylpyridine structure, the most electron-rich region (most negative potential) is centered around the nitrogen atom of the pyridine ring due to its high electronegativity and the presence of a lone pair of electrons. This makes the nitrogen atom the primary site for protonation and coordination to metal cations. Conversely, the hydrogen atoms of the rings exhibit a positive electrostatic potential. nih.gov
The presence of the tert-butyl group on this compound further enhances the electron density on the pyridine ring through its inductive effect. This would be visualized on an MEP map as a more intensely negative region around the nitrogen atom compared to unsubstituted 2-phenylpyridine. This increased negative potential strengthens the ligand's ability to coordinate with metal centers, a key aspect of its role in catalysis. Natural Bond Orbital (NBO) analysis can complement MEP maps by providing quantitative values for the charge distribution on individual atoms.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a critical tool for mapping out the intricate step-by-step pathways of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, chemists can construct a detailed energy profile for a proposed reaction mechanism. This is particularly useful for understanding complex catalytic cycles where experimental detection of short-lived species is challenging.
Detailed DFT studies on the palladium-catalyzed methylation of 2-phenylpyridine—a model for the reactivity of its derivatives—have provided profound mechanistic insights. Such catalytic cycles involve several key steps, including C-H bond activation, oxidative addition, and reductive elimination. Computational analysis identifies the transition state for each step, which represents the maximum energy point along the reaction coordinate for that elementary reaction. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the rate of the step.
Many transition metal-catalyzed reactions can proceed through different mechanistic manifolds, including pathways that involve radical intermediates. Computational chemistry is uniquely suited to distinguish between these possibilities by evaluating the energetics of both radical and non-radical (ionic or concerted) pathways.
For the palladium-catalyzed methylation of 2-phenylpyridine using di-tert-butyl peroxide, computational studies have explored both radical and non-radical mechanisms.
Non-Radical Pathway: This pathway involves sequential C-H activation, coordination of the peroxide, O-O bond cleavage, and reductive elimination to form the C-C bond. In this manifold, the C-C bond activation was identified as the rate-limiting step.
Radical Pathway: This alternative involves the homolytic cleavage of the peroxide to generate radicals. Calculations indicated that the activation barrier for C-C bond cleavage is lower in the radical pathway than for O-O bond cleavage in the non-radical pathway.
The study concluded that the most favorable mechanism is likely a hybrid, beginning with a radical pathway to form a key palladium-methyl intermediate, followed by a non-radical sequence to complete the reaction. The presence of radical intermediates is a key feature of many modern synthetic methods. This dual-pathway analysis highlights the complexity of such reactions and the essential role of computational modeling in untangling them.
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Property Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules. It allows for the prediction of photophysical properties such as UV-visible absorption spectra, emission energies, and the nature of electronic transitions (e.g., π→π* or n→π*).
For molecules designed for applications in lighting (OLEDs) or as photosensitizers, TD-DFT is crucial for predicting their color and efficiency. Studies on analogous compounds, such as 5-tert-butyl-2-thiouracil, have shown that TD-DFT calculations can accurately predict the energies of triplet excited states, which are important for phosphorescence. In that case, the calculations supported the ππ* nature of the lowest triplet state.
For this compound, TD-DFT calculations would be used to predict its UV-visible absorption spectrum, arising from electronic transitions within the conjugated π-system. The results would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Such calculations are fundamental in the design of new iridium or ruthenium complexes where phenylpyridine derivatives act as cyclometalating ligands, as the electronic properties of the ligand heavily influence the photophysical properties of the final complex.
Conformational Analysis and Steric Effects via Molecular Mechanics and DFT
The conformational landscape of this compound is significantly influenced by the rotational freedom around the C-C single bond connecting the phenyl and pyridine rings, as well as the steric hindrance imposed by the bulky tert-butyl group. Theoretical methods such as molecular mechanics and Density Functional Theory (DFT) are instrumental in exploring these aspects.
The tert-butyl group, due to its large size, exerts a significant steric effect. numberanalytics.com This steric hindrance can influence the preferred dihedral angle between the phenyl and pyridine rings. In related systems, bulky substituents have been shown to impact the conformational flexibility and can lead to increased rotational barriers. researchgate.net Molecular mechanics and DFT calculations can quantify these steric effects by mapping the potential energy surface as a function of the inter-ring dihedral angle.
DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can provide optimized geometries and relative energies of different conformers. tandfonline.com Such calculations would likely show that the tert-butyl group forces a larger dihedral angle between the rings to minimize steric repulsion, compared to an unsubstituted phenylpyridine.
Table 1: Hypothetical DFT Calculated Dihedral Angles and Relative Energies for this compound Conformers
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| A | 45 | 0.00 |
| B | 0 | 5.8 |
| C | 90 | 2.1 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of conformational analysis of substituted bi-aromatic systems.
Quantum Mechanics Calculations for Electronic Transitions
The electronic absorption and emission properties of this compound are governed by electronic transitions between different molecular orbitals. Quantum mechanics calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for investigating these transitions. iucr.org
TD-DFT calculations can predict the energies of electronic excitations, which correspond to the absorption bands observed in UV-Vis spectroscopy. tandfonline.com These calculations also provide information about the nature of the transitions, such as whether they are localized on one of the aromatic rings or involve charge transfer between them. In substituted bipyridines, the nature and energy of electronic transitions are sensitive to the type and position of the substituents. nih.gov
For this compound, TD-DFT calculations would likely reveal π-π* transitions within the phenyl and pyridine rings. The tert-butyl group, being an electron-donating group, could slightly red-shift these transitions compared to unsubstituted phenylpyridine. The calculations would also elucidate the contributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to the main electronic transitions.
Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 4.25 | 0.35 | HOMO → LUMO (π-π) |
| S0 → S2 | 4.88 | 0.12 | HOMO-1 → LUMO (π-π) |
| S0 → S3 | 5.15 | 0.08 | HOMO → LUMO+1 (π-π*) |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical TD-DFT results for similar aromatic compounds.
The accuracy of TD-DFT predictions can depend on the choice of functional and basis set. acs.org For molecules with potential charge-transfer character, range-separated functionals are often employed to obtain more reliable results. tandfonline.com
Applications in Advanced Materials Science and Organic Electronics
Role in Organic Light-Emitting Diodes (OLEDs) and Phosphorescent Emitters
In the realm of OLEDs, 5-(tert-Butyl)-2-phenylpyridine and its derivatives play a crucial role as ligands in the formation of highly efficient phosphorescent emitters. These emitters are central to the performance of phosphorescent OLEDs (PHOLEDs), which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. ossila.comcsic.es
The 2-phenylpyridine (B120327) moiety is a classic cyclometalating ligand used in the synthesis of iridium(III) and osmium(II) complexes for PHOLEDs. The introduction of a tert-butyl group at the 5-position of the pyridine (B92270) ring, as in this compound, can significantly influence the properties of the resulting metal complex. csic.esacs.org This substitution can enhance solubility, prevent aggregation-caused quenching, and fine-tune the electronic properties of the emitter. rsc.org
Research has shown that the structural features of the ligands, including the presence of substituents like the tert-butyl group, have a considerable impact on the electroluminescent properties of the resulting devices. researchgate.net For example, in a study of iridium(III) complexes based on 5-benzoyl-2-phenylpyridine derivatives, the electroluminescent properties were found to be highly sensitive to the structural features of the dopants. researchgate.net
| Metal Complex | Ligand(s) | Emission Color | Maximum External Quantum Efficiency (EQE) | Maximum Luminous Efficiency | Reference |
|---|---|---|---|---|---|
| Iridium(III) Complex 1 | 5-benzoyl-2-phenylpyridine derivative | Orange-Red | 9.58% | 11.7 cd/A | researchgate.net |
| Iridium(III) Complex 2 | 5-benzoyl-2-phenylpyridine derivative | Red | 9.26% | 12.20 cd/A | researchgate.net |
| [Ir(phpyim)(L2)] | 4-(tert-butyl)-2-(2,4-difluorophenyl)-6-(3-isopropyl-imidazol-2-ylidene)pyridine and a dianionic chelate | Green | 18.8% | 58.5 cd/A | acs.orgpolyu.edu.hk |
| [Ir(phpyim)(L5)] | 4-(tert-butyl)-2-(2,4-difluorophenyl)-6-(3-isopropyl-imidazol-2-ylidene)pyridine and a dianionic chelate | Red | 15.4% | 10.4 cd/A | acs.orgpolyu.edu.hk |
| Ir(tfmppy)2(tfmtpip) | 4-trifluoromethylphenyl-pyridine and tetra(4-trifluoromethylphenyl)imidodiphosphinate | Green | Not specified | Not specified | bohrium.com |
The incorporation of this compound and its derivatives as ligands in phosphorescent emitters directly impacts the efficiency and performance of OLED devices. The tert-butyl group can enhance the solubility of the metal complex, which is advantageous for solution-processed OLEDs. rsc.org Furthermore, its steric bulk can inhibit intermolecular interactions and aggregation, which often lead to a decrease in emission efficiency. rsc.org
Studies have demonstrated that modifying ancillary ligands in heteroleptic iridium complexes can significantly boost photoluminescence quantum yield by suppressing non-radiative decay pathways. nih.gov For example, strategically placing bulky groups on the ancillary ligand can prevent structural distortions in the excited state that lead to quenching. nih.gov
The electroluminescent properties of OLEDs are highly dependent on the specific structure of the dopant. For instance, in a series of red-phosphorescent OLEDs using iridium(III) complexes with 5-benzoyl-2-phenylpyridine derivatives, the device performance was found to be very sensitive to the structural modifications of the dopants. researchgate.net Similarly, the introduction of a tert-butyl group on the picolinic acid ancillary ligand of a blue-emitting iridium complex led to changes in the electroluminescent properties. researchgate.net
Integration into Photovoltaic Devices and Solar Cells
Beyond light emission, derivatives of phenylpyridine, specifically 4-tert-butylpyridine (B128874) (a structural isomer of this compound), have found a critical role in enhancing the performance of photovoltaic devices, particularly perovskite solar cells.
While not this compound itself, the closely related compound 4-tert-butylpyridine (tBP) is widely used as an additive in the fabrication of perovskite solar cells. researchgate.net Its inclusion has been shown to significantly improve power conversion efficiencies (PCEs). rsc.orgresearchgate.net
Furthermore, tBP is a common additive in the hole-transporting layer of n-i-p perovskite solar cells, and its presence is often crucial for achieving high steady-state performance. researchgate.net It is believed that tBP can p-dope the perovskite layer, leading to enhanced performance. researchgate.net In tin-based perovskite solar cells, tBP has been explored as a substitute for DMSO, a common solvent that can oxidize the tin and degrade device performance. nanoge.org The strong interaction between tBP and tin iodide slows down the rapid crystallization of the perovskite, resulting in a smoother, more defect-free film and improved electronic properties. nanoge.org
| Perovskite Material | Fabrication Method | Role of tBP | PCE without tBP | PCE with tBP | Reference |
|---|---|---|---|---|---|
| CH₃NH₃PbI₃ | Two-step | Additive in PbI₂ solution | 6.71% | 10.62% | rsc.orgresearchgate.net |
| CH₃NH₃PbI₃₋ₓClₓ | One-step | Additive in precursor solution | 11.11% | 15.01% | rsc.orgresearchgate.net |
| Tin-based Perovskite | DMSO-free | Solvent/Complexing Agent | Achieved a maximum PCE of 8.3% | nanoge.org |
Development of Electron-Transporting Organic Semiconductors
The electronic properties of pyridine-containing compounds make them suitable candidates for electron-transporting materials in organic electronic devices. While direct research on this compound as a primary electron-transporting material is limited in the provided context, the fundamental properties of the phenylpyridine scaffold suggest its potential in this area. The electron-deficient nature of the pyridine ring facilitates electron injection and transport. The tert-butyl group can be used to modify the material's morphology and solubility, which are critical parameters for device fabrication.
Supramolecular Assemblies and Functional Architectures
The ability of this compound to act as a ligand in metal complexes opens up possibilities for its use in the construction of supramolecular assemblies and functional architectures. These organized molecular systems can exhibit unique photophysical and electronic properties arising from the collective behavior of the assembled components.
The design of heteroleptic iridium complexes with functionalized ancillary ligands, for example, represents a step towards creating complex molecular architectures with tailored properties. nih.gov By carefully selecting the ligands, including derivatives of this compound, it is possible to control the spatial arrangement of the molecules and influence their interactions, leading to materials with enhanced functionalities for applications in electronics and photonics.
Future Research Directions and Unexplored Avenues for 5 Tert Butyl 2 Phenylpyridine Research
Exploration of Novel and Sustainable Synthetic Routes
While classical methods for pyridine (B92270) synthesis are well-established, future research should focus on developing more sustainable and efficient routes to 5-(tert-butyl)-2-phenylpyridine and its derivatives. beilstein-journals.orgnih.gov Current synthetic strategies often rely on multi-step processes that may involve harsh reaction conditions and generate significant waste. nih.gov
Future research could explore the following avenues:
Photocatalysis: Visible-light-mediated reactions offer a green alternative to traditional methods, enabling transformations under mild conditions. hilarispublisher.com Investigating photoredox-catalyzed cross-coupling reactions could lead to a more direct and atom-economical synthesis of this compound. hilarispublisher.com
Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters, leading to higher yields, enhanced safety, and easier scalability. The development of a flow-based synthesis would be a significant step towards the industrial production of this compound.
C-H Activation: Direct C-H activation/functionalization of simpler pyridine and benzene (B151609) precursors would represent a highly efficient synthetic strategy, minimizing the need for pre-functionalized starting materials and reducing the number of synthetic steps.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Photocatalysis | Mild reaction conditions, use of renewable energy sources, high selectivity. hilarispublisher.com | Development of suitable photocatalysts and optimization of reaction parameters. |
| Flow Chemistry | Enhanced process control, improved safety, scalability. | Reactor design, optimization of flow rates, temperature, and pressure. |
| C-H Activation | Atom economy, reduced synthetic steps, access to novel derivatives. | Discovery of effective catalysts for selective C-H functionalization. |
Design of Next-Generation Ligands for Novel Catalytic Transformations
The 2-phenylpyridine (B120327) scaffold is a well-known bidentate ligand in coordination chemistry, and the introduction of a bulky tert-butyl group at the 5-position offers unique steric and electronic properties. nih.gov This makes this compound an excellent starting point for designing next-generation ligands for a variety of catalytic transformations.
Future research directions include:
Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and employed as ligands in asymmetric catalysis, enabling the stereoselective synthesis of valuable chiral molecules.
Cross-Coupling Reactions: The steric bulk of the tert-butyl group can influence the coordination geometry and reactivity of metal complexes, potentially leading to enhanced catalytic activity and selectivity in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. hilarispublisher.com
Polymerization Catalysis: Metal complexes bearing this compound-based ligands could be investigated as catalysts for olefin polymerization, where the ligand architecture can control the polymer's microstructure and properties.
Advanced Computational Studies for Predictive Material and Catalytic Design
Computational chemistry provides powerful tools for understanding and predicting the properties of molecules and materials. nih.gov Advanced computational studies on this compound and its metal complexes can accelerate the discovery of new applications.
Key areas for computational investigation include:
Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, geometry, and reactivity of this compound and its metal complexes. This can provide insights into their catalytic mechanisms and guide the design of improved catalysts.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of these molecules, including conformational changes and interactions with other molecules. This is particularly relevant for understanding ligand-protein interactions in medicinal chemistry or the behavior of materials in different environments.
Quantitative Structure-Activity Relationship (QSAR) Studies: For potential biological applications, QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity, aiding in the design of more potent and selective compounds.
| Computational Method | Application in this compound Research | Predicted Outcomes |
| Density Functional Theory (DFT) | Electronic structure analysis, reaction mechanism studies. | Understanding of reactivity, prediction of spectroscopic properties. |
| Molecular Dynamics (MD) | Simulation of conformational dynamics and intermolecular interactions. | Insights into ligand binding and material self-assembly. |
| QSAR | Correlation of chemical structure with biological activity. | Design of derivatives with enhanced biological or pharmacological properties. |
Integration into Emerging Functional Materials Beyond Current Applications
The unique photophysical and electronic properties of the 2-phenylpyridine moiety, often utilized in organic light-emitting diodes (OLEDs), can be further tailored by the tert-butyl substituent. researchgate.net Future research should aim to integrate this compound into a new generation of functional materials. researchgate.netrsc.orgmdpi.com
Potential applications include:
Luminescent Sensors: The fluorescence properties of this compound derivatives could be exploited for the development of chemosensors for the detection of metal ions or other analytes.
Redox-Active Polymers: Incorporation of the this compound unit into polymer backbones could lead to new redox-active materials with applications in energy storage and electrochromic devices.
Supramolecular Assemblies: The steric bulk of the tert-butyl group can be used to direct the self-assembly of molecules into well-defined supramolecular architectures with interesting photophysical or electronic properties. rsc.org
Investigation of Unique Reactivity Patterns Induced by Steric Bulk and Electronic Perturbations
The interplay between the electron-donating tert-butyl group and the electron-withdrawing pyridine ring, combined with the significant steric hindrance, is expected to give rise to unique reactivity patterns for this compound.
Future studies should focus on:
Regioselective Functionalization: Investigating the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the pyridine and phenyl rings to access a wider range of derivatives.
Orthometalation Reactions: The steric hindrance from the tert-butyl group could influence the kinetics and thermodynamics of orthometalation reactions, potentially leading to novel organometallic complexes with unique catalytic properties.
Coordination Chemistry: A systematic study of the coordination behavior of this compound with a variety of transition metals could reveal novel coordination modes and complex geometries. mdpi.com
Q & A
Q. Q1. What are the optimal synthetic routes for 5-(tert-Butyl)-2-phenylpyridine, and how do reaction conditions influence yield?
A1. The synthesis typically involves palladium-catalyzed cross-coupling reactions between tert-butyl-substituted pyridine intermediates and aryl halides (e.g., bromobenzene) under inert conditions . Key variables include catalyst loading (e.g., Pd(PPh₃)₄ or PdCl₂), solvent choice (toluene or DMF), and temperature (80–120°C). Evidence from analogous compounds suggests that tert-butyl groups may sterically hinder coupling efficiency, requiring longer reaction times (12–24 hrs) to achieve yields of 60–75% .
Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?
A2. A combination of ¹H/¹³C NMR and FT-IR is standard for confirming substituent positions and functional groups. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (where single crystals are obtainable) provides definitive stereochemical data, as demonstrated in related tert-butylpyridine derivatives . For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended, with retention times calibrated against known standards.
Q. Q3. How does the tert-butyl group influence the compound’s stability under varying pH and temperature conditions?
A3. The tert-butyl group enhances steric protection of the pyridine ring, improving thermal stability (decomposition >200°C) . However, under acidic conditions (pH <3), protonation of the pyridine nitrogen may occur, leading to ring distortion. Stability studies on similar compounds recommend storage in anhydrous environments at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. Q4. What methodologies resolve contradictions in reported biological activity data for this compound derivatives?
A4. Discrepancies in bioactivity (e.g., enzyme inhibition vs. inactivity) often arise from assay conditions (e.g., buffer ionic strength, co-solvents). Rigorous controls include:
Q. Q5. How can computational chemistry predict the reactivity of this compound in catalytic systems?
A5. Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) model electron density distribution, identifying reactive sites. For example, the tert-butyl group’s electron-donating effect increases electron density at the pyridine’s para-position, favoring electrophilic substitution . Molecular dynamics simulations further predict solvation effects and transition states in cross-coupling reactions .
Q. Q6. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
A6. Industrial-scale production faces:
- Catalyst leaching in continuous flow systems, addressed by immobilized Pd catalysts .
- Byproduct formation (e.g., de-tert-butylated derivatives), mitigated via inline IR monitoring and real-time feedback loops .
- Chiral resolution (if asymmetric synthesis is used) requires specialized chromatography (e.g., chiral SFC) or enzymatic resolution .
Methodological Considerations
Q. Q7. How should researchers design experiments to assess the compound’s environmental fate and adsorption on indoor surfaces?
A7. Key steps include:
- Adsorption studies : Use quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) to quantify uptake on materials like drywall or PVC .
- Degradation pathways : Simulate UV exposure (λ = 300–400 nm) in environmental chambers, analyzing breakdown products via LC-MS/MS.
- Microbial interactions : Conduct soil microcosm assays with ¹⁴C-labeled compound to track mineralization rates .
Q. Q8. What protocols ensure reproducibility in toxicity assays (e.g., acute toxicity, mutagenicity)?
A8. Follow OECD guidelines:
- Acute oral toxicity (OECD 423) : Administer graded doses (5–2000 mg/kg) to rodent models, monitoring for 14 days .
- Ames test (OECD 471) : Use Salmonella typhimurium strains TA98/TA100 with metabolic activation (S9 fraction) to assess mutagenicity .
- EC₅₀ determination : Perform dose-response curves in vitro (e.g., human hepatocyte lines) with triplicate technical replicates .
Data Interpretation and Validation
Q. Q9. How can researchers validate crystallographic data for this compound derivatives?
A9. Cross-validate single-crystal X-ray data with:
- CCDC deposition : Compare bond lengths/angles to similar structures (e.g., C–C = 1.48–1.52 Å in tert-butylpyridines) .
- Hirshfeld surface analysis : Confirm intermolecular interactions (e.g., C–H⋯π) contributing to crystal packing .
- R-factor convergence : Ensure R₁ <0.05 and wR₂ <0.15 for high confidence .
Q. Q10. What statistical approaches resolve batch-to-batch variability in spectroscopic data?
A10. Apply multivariate analysis:
- Principal component analysis (PCA) to identify outlier batches based on NMR/IR spectra.
- Control charts for monitoring HPLC purity metrics (e.g., ±3σ limits).
- Design of experiments (DoE) to optimize synthesis parameters (e.g., DoE using JMP or Minitab) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
